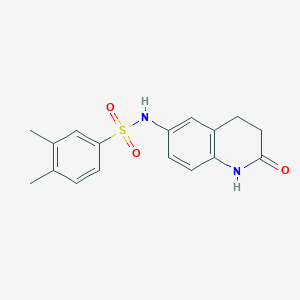

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This compound features a benzene sulfonamide core substituted with 3,4-dimethyl groups, linked via the sulfonamide nitrogen to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. Such structural attributes are common in pharmacologically active molecules targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name |

3,4-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-3-6-15(9-12(11)2)23(21,22)19-14-5-7-16-13(10-14)4-8-17(20)18-16/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOLLZXWUFTSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency and scalability, ensuring that the reaction conditions are tightly controlled to produce the compound in large quantities while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide group which is known for its therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Sulfonamide Core

The benzene ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

*Estimated based on structural similarity.

Key Observations:

- Lipophilicity : Methyl groups (electron-donating) enhance lipophilicity compared to chloro substituents (electron-withdrawing). The 2,4,5-trimethyl analog (logP ~3.5, inferred) is likely more lipid-soluble than the dichloro derivative (logP ~2.8) .

- Molecular Weight : Dichloro and trimethyl analogs exhibit higher molecular weights, which could influence pharmacokinetic properties like absorption and distribution .

Modifications on the Tetrahydroquinoline Moiety

Variations in the tetrahydroquinoline ring’s substitution alter conformational stability and target engagement:

Research Implications

- Bioactivity: Sulfonamide-tetrahydroquinoline hybrids are prevalent in kinase inhibitors and antimicrobial agents. The 3,4-dimethyl variant’s balanced lipophilicity may optimize blood-brain barrier penetration for CNS targets.

- Toxicity : Chloro-substituted analogs (e.g., 3,4-dichloro) may pose higher toxicity risks due to electrophilic metabolite formation .

Biological Activity

3,4-Dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which combines a sulfonamide group with a tetrahydroquinoline moiety. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₃S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 922005-06-9 |

Research suggests that sulfonamide derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:

- Inhibition of Enzymes : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways related to cardiovascular health .

- Calcium Channel Modulation : Some studies indicate that sulfonamides can act as calcium channel inhibitors, which may influence vascular resistance and perfusion pressure .

Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated significant changes in perfusion pressure when treated with benzenesulfonamide derivatives. Notably:

- Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) showed a marked reduction in coronary resistance compared to controls (p = 0.05) .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can be modeled using computational tools like SwissADME. Preliminary findings suggest that the compound may have favorable permeability characteristics based on theoretical models .

Case Studies and Experimental Findings

Several experimental designs have been employed to assess the biological activity of benzenesulfonamide derivatives:

-

Perfusion Pressure Study :

- Control Group : Krebs-Henseleit solution only.

- Experimental Groups : Various concentrations of benzenesulfonamide derivatives.

- Outcome : Significant changes in perfusion pressure and coronary resistance were observed.

- Calcium Channel Interaction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.